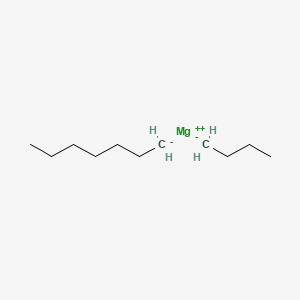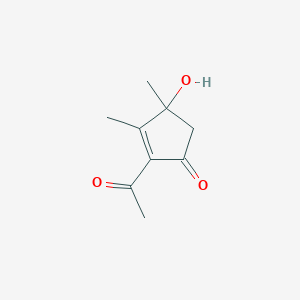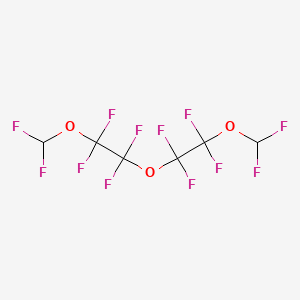
1H,9H-Perfluoro-2,5,8-trioxanonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,9H-Perfluoro-2,5,8-trioxanonane is a perfluorinated compound known for its unique chemical properties and stability. It belongs to the class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their strong carbon-fluorine bonds. These compounds are widely used in various industrial applications due to their resistance to heat, water, and oil.
Vorbereitungsmethoden
The synthesis of 1H,9H-Perfluoro-2,5,8-trioxanonane typically involves the fluorination of organic precursors One common method is the electrochemical fluorination (ECF) process, where an organic compound is subjected to fluorine gas in an electrochemical cellIndustrial production methods often involve large-scale ECF processes, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
1H,9H-Perfluoro-2,5,8-trioxanonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or ozone. The oxidation process typically leads to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions are less common for perfluorinated compounds due to the stability of the carbon-fluorine bonds. under specific conditions, reduction can occur, leading to the formation of partially fluorinated products.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces one of the fluorine atoms in the molecule.
Wissenschaftliche Forschungsanwendungen
1H,9H-Perfluoro-2,5,8-trioxanonane has a wide range of scientific research applications:
Chemistry: It is used as a solvent and reagent in various chemical reactions due to its stability and inertness.
Biology: In biological research, it is used to study the effects of perfluorinated compounds on living organisms. Its unique properties make it a valuable tool for investigating the bioaccumulation and toxicity of PFAS.
Medicine: The compound is explored for its potential use in drug delivery systems, particularly for delivering hydrophobic drugs. Its ability to form stable emulsions makes it suitable for encapsulating and transporting drugs within the body.
Industry: It is used in the production of fluoropolymer coatings, which provide resistance to heat, chemicals, and abrasion.
Wirkmechanismus
The mechanism of action of 1H,9H-Perfluoro-2,5,8-trioxanonane involves its interaction with biological membranes and proteins. The compound’s strong carbon-fluorine bonds contribute to its stability and resistance to metabolic degradation. It can disrupt cellular processes by interacting with lipid bilayers and proteins, leading to changes in membrane fluidity and protein function. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to include key enzymes and receptors involved in cellular signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
1H,9H-Perfluoro-2,5,8-trioxanonane can be compared with other similar perfluorinated compounds, such as:
Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid (HFPO-TeA): This compound is used as a replacement for legacy PFAS in manufacturing processes.
Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid (HFPO-TA): Another related compound, HFPO-TA, is used in various industrial applications.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and applications.
Eigenschaften
CAS-Nummer |
205367-61-9 |
|---|---|
Molekularformel |
C6H2F12O3 |
Molekulargewicht |
350.06 g/mol |
IUPAC-Name |
1-(difluoromethoxy)-2-[2-(difluoromethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethane |
InChI |
InChI=1S/C6H2F12O3/c7-1(8)19-3(11,12)5(15,16)21-6(17,18)4(13,14)20-2(9)10/h1-2H |
InChI-Schlüssel |
FZPPENGUXKSLGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(OC(C(OC(C(OC(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



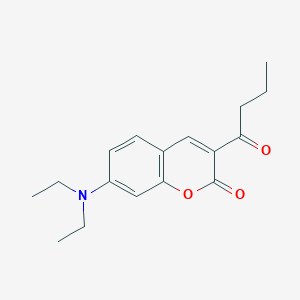
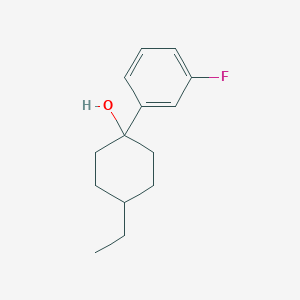
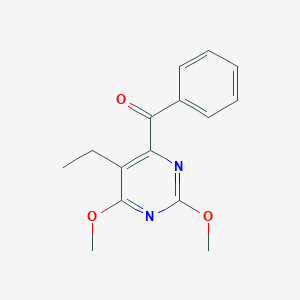


![Carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester](/img/structure/B12581256.png)

![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide](/img/structure/B12581267.png)
![tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane](/img/structure/B12581269.png)
![2,2'-[1,4-Phenylenebis(oxymethylene)]diquinoline](/img/structure/B12581272.png)
![1-(9-Azabicyclo[4.2.1]non-2-en-2-yl)-2-(methylsulfanyl)ethan-1-one](/img/structure/B12581273.png)
